3,4-Bis(trifluoromethyl)benzoic acid 3,4-Bis(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 133804-66-7
VCID: VC21279695
InChI: InChI=1S/C9H4F6O2/c10-8(11,12)5-2-1-4(7(16)17)3-6(5)9(13,14)15/h1-3H,(H,16,17)
SMILES: C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(F)(F)F
Molecular Formula: C9H4F6O2
Molecular Weight: 258.12 g/mol

3,4-Bis(trifluoromethyl)benzoic acid

CAS No.: 133804-66-7

Cat. No.: VC21279695

Molecular Formula: C9H4F6O2

Molecular Weight: 258.12 g/mol

* For research use only. Not for human or veterinary use.

3,4-Bis(trifluoromethyl)benzoic acid - 133804-66-7

Specification

CAS No. 133804-66-7
Molecular Formula C9H4F6O2
Molecular Weight 258.12 g/mol
IUPAC Name 3,4-bis(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C9H4F6O2/c10-8(11,12)5-2-1-4(7(16)17)3-6(5)9(13,14)15/h1-3H,(H,16,17)
Standard InChI Key BAHWMAXSOZBJDO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(F)(F)F

Introduction

Structural Characteristics and Properties

3,4-Bis(trifluoromethyl)benzoic acid belongs to the family of fluorinated benzoic acids, characterized by its unique arrangement of functional groups. The compound's structure creates specific electronic and physical properties that distinguish it from other benzoic acid derivatives.

Chemical Structure and Composition

The molecular formula of 3,4-Bis(trifluoromethyl)benzoic acid is C9H4F6O2, with a molecular weight of 258.12 g/mol . The structure consists of a benzene ring with a carboxylic acid group (-COOH) and two trifluoromethyl (-CF3) groups positioned at the 3 and 4 positions of the aromatic ring. The compound's SMILES notation is C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(F)(F)F, which precisely defines its structural arrangement . Its InChI representation (InChI=1S/C9H4F6O2/c10-8(11,12)5-2-1-4(7(16)17)3-6(5)9(13,14)15/h1-3H,(H,16,17)) provides a standardized description that facilitates its identification in chemical databases . The compound is registered with CAS number 133804-66-7, establishing its unique identity within chemical classification systems .

Adductm/zPredicted CCS (Ų)
[M+H]+259.01882167.9
[M+Na]+281.00076172.5
[M+NH4]+276.04536169.5
[M+K]+296.97470169.2
[M-H]-257.00426160.5
[M+Na-2H]-278.98621167.7
[M]+258.01099166.0
[M]-258.01209166.0

Table 1: Predicted Collision Cross Section Data for 3,4-Bis(trifluoromethyl)benzoic acid

Chemical Reactivity and Behavior

The chemical behavior of 3,4-Bis(trifluoromethyl)benzoic acid is significantly influenced by the electronic effects of the trifluoromethyl groups and the carboxylic acid functionality. These structural features create distinctive reactivity patterns that differentiate this compound from other benzoic acid derivatives.

Reactivity Patterns

3,4-Bis(trifluoromethyl)benzoic acid can function as both a proton acceptor and a nucleophile, enabling participation in various organic reactions . The carboxylic acid group provides opportunities for typical reactions such as esterification, amide formation, and reduction to aldehydes or alcohols. The presence of the trifluoromethyl groups introduces steric constraints and electronic effects that influence reaction rates and equilibria. These groups withdraw electron density from the aromatic ring, reducing its reactivity toward electrophilic aromatic substitution while potentially enhancing the electrophilicity of the carboxylic carbon. This electronic modulation creates a distinctive reactivity profile that can be exploited in synthetic applications requiring specific electronic or steric environments.

Applications and Utilization

3,4-Bis(trifluoromethyl)benzoic acid demonstrates versatility across multiple application domains, ranging from scientific research to potential industrial uses. Its distinctive chemical properties make it valuable for specialized applications requiring fluorinated compounds.

Research Applications

In scientific research, 3,4-Bis(trifluoromethyl)benzoic acid serves multiple functions. It is employed in the synthesis of other compounds, particularly where specific electronic or steric effects of the trifluoromethyl groups are desired in the final product . The compound also finds application in biochemical and physiological studies, where its unique structural features can provide insights into biological processes and interactions . Additionally, it functions as a stabilizing agent for organic compounds, potentially exploiting the specific non-covalent interactions facilitated by the fluorinated groups .

Material Science Applications

The structural features of 3,4-Bis(trifluoromethyl)benzoic acid make it valuable for materials development. It contributes to the creation of specialized polymers where fluorinated components can impart properties such as thermal stability, chemical resistance, and unique surface characteristics . The compound also participates in the development of dyes, where the electronic effects of trifluoromethyl groups can influence color properties, stability, and interactions with substrates . In fragrance applications, the unique electronic and steric profile of the molecule may produce distinctive olfactory properties .

Future Research Directions

The distinctive properties of 3,4-Bis(trifluoromethyl)benzoic acid suggest several promising avenues for future investigation. These research directions span multiple disciplines and could expand the utility of this compound in various applications.

Structure-Activity Relationship Studies

The enzyme inhibition properties of 3,4-Bis(trifluoromethyl)benzoic acid, particularly its potential to inhibit acetylcholinesterase and cyclooxygenase-2, warrant further investigation . Detailed structure-activity relationship studies could elucidate the molecular basis for these inhibitory effects and guide the design of derivatives with enhanced potency or selectivity. Such studies might involve systematic modification of the core structure to determine which features are essential for biological activity. Computational modeling approaches could complement experimental studies by predicting binding modes and interaction energies with target enzymes, accelerating the discovery of optimized compounds for specific biological applications.

Materials Science Applications

The unique electronic and steric effects of the trifluoromethyl groups in 3,4-Bis(trifluoromethyl)benzoic acid suggest potential applications in materials science that deserve exploration. The compound's ability to engage in specific non-covalent interactions, such as halogen bonding or fluorophilic interactions, could be exploited in crystal engineering, supramolecular chemistry, or the development of functional materials with tailored properties. Research into polymer systems incorporating this compound might yield materials with enhanced thermal stability, chemical resistance, or surface properties. Additionally, the compound's potential role in electronics, optoelectronics, or sensing applications represents an area where its unique electronic properties could provide advantages over non-fluorinated alternatives.

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